molecular formula C4H6BrN3S B2659070 3-Bromo-N,N-dimethyl-1,2,4-thiadiazol-5-amine CAS No. 1824339-51-6

3-Bromo-N,N-dimethyl-1,2,4-thiadiazol-5-amine

Cat. No.: B2659070
CAS No.: 1824339-51-6
M. Wt: 208.08
InChI Key: VQKUOYFCOBJJOW-UHFFFAOYSA-N
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Description

3-Bromo-N,N-dimethyl-1,2,4-thiadiazol-5-amine is an organic compound with the molecular formula C4H6BrN3S and a molecular weight of 208.08 g/mol It is a member of the thiadiazole family, characterized by a five-membered ring containing two nitrogen atoms, one sulfur atom, and one bromine atom

Preparation Methods

The synthesis of 3-Bromo-N,N-dimethyl-1,2,4-thiadiazol-5-amine typically involves the reaction of 3-bromo-1,2,4-thiadiazole with dimethylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained between 0°C and 25°C. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.

Chemical Reactions Analysis

3-Bromo-N,N-dimethyl-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-Bromo-N,N-dimethyl-1,2,4-thiadiazol-5-amine is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, potentially inhibiting their activity or altering their function . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

3-Bromo-N,N-dimethyl-1,2,4-thiadiazol-5-amine can be compared with other thiadiazole derivatives, such as:

The presence of both the bromine atom and the dimethylamine group in this compound makes it unique and versatile for various applications.

Properties

IUPAC Name

3-bromo-N,N-dimethyl-1,2,4-thiadiazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3S/c1-8(2)4-6-3(5)7-9-4/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKUOYFCOBJJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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